Carbohydrazide derivative, 3g

Description

Historical Context and Evolution of Research on Carbohydrazide (B1668358) Scaffolds

The study of hydrazides, the broader class to which carbohydrazides belong, has a rich history intertwined with the development of modern organic and medicinal chemistry. The synthesis of hydrazine (B178648) by Friedrich Raschig paved the way for the exploration of its derivatives. Early research in the 20th century, such as the work on hydrazides of pyridinecarboxylic acids, laid the foundational chemical knowledge. researchgate.net A significant milestone in the application of hydrazide derivatives was the discovery of the anti-tuberculosis activity of isoniazid (B1672263) (isonicotinic acid hydrazide) in the mid-20th century. researchgate.net This discovery sparked immense interest in the biological potential of molecules containing the hydrazide functional group.

Initially, research focused on the synthesis and basic characterization of these compounds. Over time, the focus has evolved to the design and synthesis of complex carbohydrazide derivatives with specific therapeutic or industrial applications. This evolution has been driven by a deeper understanding of structure-activity relationships and the advent of advanced analytical techniques for their characterization. researchgate.netderpharmachemica.com

Significance of Carbohydrazide Derivatives in Contemporary Chemical Sciences

Carbohydrazide and its derivatives are recognized for their versatile applications across various scientific domains. ajgreenchem.com They serve as crucial intermediates in organic synthesis for a wide array of products, including agrochemicals, pharmaceuticals, dyes, and polymers. researchgate.net The core carbohydrazide structure is considered a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ajgreenchem.com

These compounds and their derivatives, such as hydrazones and Schiff bases, exhibit a wide spectrum of biological activities, including:

Antimicrobial (antibacterial and antifungal) researchgate.netbanglajol.info

Anticancer mdpi.com

Anti-inflammatory ajgreenchem.com

Antiviral ajgreenchem.com

Antitubercular ajgreenchem.com

Antioxidant researchgate.net

Beyond medicine, carbohydrazides are used in industrial applications as oxygen scavengers in boiler water treatment to prevent corrosion, as polymerization catalysts, and in photography to prevent discoloration. researchgate.net Their ability to form stable complexes with metal ions also makes them valuable ligands in coordination chemistry. ajgreenchem.com

Scope and Objectives of Academic Inquiry into Carbohydrazide Derivative Chemistry

Contemporary academic research on carbohydrazide derivatives is multifaceted, with several key objectives:

Synthesis of Novel Derivatives: A primary goal is the synthesis of new carbohydrazide derivatives with diverse structural modifications. asianpubs.orgmdpi.com This involves developing efficient and environmentally friendly synthetic methods. ajgreenchem.com

Biological Screening: Newly synthesized compounds are systematically screened for a range of biological activities to identify promising candidates for drug development. asianpubs.orgnih.gov This includes in vitro studies against various cell lines and pathogens.

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of a carbohydrazide derivative influences its biological activity. nih.gov This knowledge is crucial for designing more potent and selective compounds.

Computational and Modeling Studies: Molecular docking and other computational techniques are employed to predict the interaction of carbohydrazide derivatives with biological targets, such as enzymes or receptors, guiding the design of new potential drugs. nih.govnih.gov

Material Science Applications: Exploration of carbohydrazide derivatives in material science includes their use as precursors for polymers and as components in the development of energetic materials. researchgate.netresearchgate.net

Detailed Research Findings for a Representative Carbohydrazide Derivative

To illustrate the detailed findings reported in the study of these compounds, we will use (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (designated as S1 in its source publication) as a representative example. derpharmachemica.com This compound was synthesized and characterized to evaluate its biological potential.

Synthesis of (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide

The synthesis of this carbohydrazide derivative is a multi-step process that is typical for this class of compounds.

| Step | Reagents and Conditions | Product |

| 1 | 4-chlorobenzohydrazide, 3,4-dimethoxybenzaldehyde, ethanol | Reaction mixture |

| 2 | Addition of conc. HCl, stirring at room temperature | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (S1 ) |

Table 1: Synthesis protocol for a representative carbohydrazide derivative. derpharmachemica.com

Characterization Data

The structure of the synthesized compound is confirmed using various spectroscopic techniques. The data provides a "fingerprint" of the molecule.

| Technique | Data | Interpretation |

| FT-IR (cm⁻¹) | 3347-3434 (N-H), 1595-1654 (C=O), 1511-1598 (C=N) | Confirms the presence of key functional groups: amide N-H, carbonyl, and azomethine. derpharmachemica.com |

| ¹H NMR (δ ppm) | 11.8-11.9 (s, 1H, NH), 8.3-8.7 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.7-3.8 (s, 6H, OCH₃) | Shows the chemical environment of the protons, confirming the structure of the benzohydrazide (B10538) and the presence of methoxy (B1213986) groups. derpharmachemica.com |

| ¹³C NMR (δ ppm) | 161-162 (C=O), 143-148 (C=N), 153-108 (Ar-C), 55-56 (OCH₃) | Identifies the carbon skeleton of the molecule, including the carbonyl carbon, azomethine carbon, aromatic carbons, and methoxy carbons. derpharmachemica.com |

Table 2: Spectroscopic data for (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (S1). derpharmachemica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

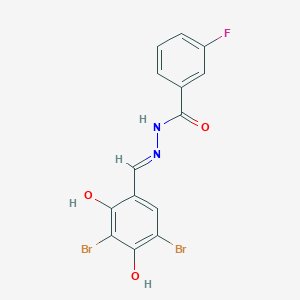

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2FN2O3/c15-10-5-8(12(20)11(16)13(10)21)6-18-19-14(22)7-2-1-3-9(17)4-7/h1-6,20-21H,(H,19,22)/b18-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDWXNNDCSTWPB-NGYBGAFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Carbohydrazide Derivatives

Classical Approaches to Carbohydrazide (B1668358) Core Synthesis

The carbohydrazide core, chemically known as 1,3-diaminourea, is a symmetrical molecule that serves as the foundational building block for a multitude of derivatives. atamanchemicals.com Historically, several classical methods have been established for its synthesis, primarily involving the reaction of a C1 electrophilic precursor with a hydrazine (B178648) nucleophile.

One of the most common industrial methods involves the treatment of urea (B33335) with hydrazine . wikipedia.orgshanghaichemex.com In this reaction, the amino groups of urea are displaced by hydrazine, typically with the liberation of ammonia.

OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃ wikipedia.org

Another widely used approach is the reaction of dialkyl carbonates , such as dimethyl carbonate or diethyl carbonate, with hydrazine. google.comchemicalbook.comresearchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism where the alkoxy groups of the carbonate are substituted by hydrazino groups. This process can be performed in a single step or in a two-stage process where an intermediate alkyl carbazate (B1233558) is first formed and then reacted with additional hydrazine. google.comgoogle.com The reaction with dialkyl carbonates is a common method for producing carbohydrazide in commercial quantities. google.comgoogle.com

The use of phosgene (carbonyl chloride) as the C1 source is also a known method, though it cogenerates hydrazinium (B103819) salts as byproducts. wikipedia.orgatamanchemicals.com Additionally, carbazic acid can serve as a precursor, reacting with hydrazine to yield carbohydrazide and water. wikipedia.org A less common method involves the heating of a mixture of isocyanuric acid and hydrazine hydrate. chembk.com

| Precursor | Reagent | General Reaction | Reference |

|---|---|---|---|

| Urea | Hydrazine | OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃ | wikipedia.orgshanghaichemex.com |

| Dialkyl Carbonate | Hydrazine | (RO)₂CO + 2 N₂H₄ → OC(N₂H₃)₂ + 2 ROH | google.comchemicalbook.com |

| Phosgene | Hydrazine | COCl₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 HCl | wikipedia.orgatamanchemicals.com |

| Carbazic Acid | Hydrazine | N₂NH₃CO₂H + N₂H₄ → OC(N₂H₃)₂ + H₂O | wikipedia.org |

Modern Synthetic Strategies for Diversification of Carbohydrazide Derivatives

The versatility of the carbohydrazide core allows for the synthesis of a wide range of derivatives through various modern synthetic strategies. These methods focus on introducing diverse functional groups and constructing complex molecular architectures.

A primary method for diversifying carbohydrazides is through condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction involves the nucleophilic attack of the terminal amino group of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. These reactions are often catalyzed by a few drops of acid, such as glacial acetic acid, in a suitable solvent like ethanol. ajgreenchem.com This straightforward reaction allows for the introduction of a wide variety of substituents onto the carbohydrazide scaffold, depending on the structure of the carbonyl compound used. For instance, N-aryllidenequinoline-3-carbohydrazides have been synthesized by reacting 8-fluoro-4-hydroxy-3-quinoline carbohydrazide with various aldehydes. ajgreenchem.com

Carbohydrazide and its derivatives are invaluable building blocks in heterocyclic chemistry, serving as precursors for the synthesis of various ring systems. The two hydrazine moieties within the carbohydrazide core can react with difunctional electrophiles to form a range of heterocyclic structures.

For example, carbohydrazides can be cyclized to form 1,3,4-oxadiazole (B1194373) rings. Furthermore, they are used in the synthesis of pyrazole (B372694) derivatives through cyclocondensation reactions with tricarbonyl compounds. ajgreenchem.com The synthesis of triazine and benzimidazole derivatives containing the carbohydrazide moiety has also been reported, highlighting the role of carbohydrazide as a versatile scaffold for constructing complex heterocyclic systems. ajgreenchem.com

Another important strategy involves the introduction of the carbohydrazide functionality onto existing molecular frameworks. A common method is the conversion of carboxylic acids or their esters into the corresponding carbohydrazides. This is typically achieved by reacting the carboxylic acid ester with an excess of hydrazine hydrate, often under reflux conditions in a solvent like ethanol. ajgreenchem.com This method is widely used to incorporate the reactive carbohydrazide group into more complex molecules, which can then be further modified. For example, 5-methylethylpyrazinoate can be converted to 5-methylpyrazinoic acid hydrazide using hydrazine hydrate. ajgreenchem.com

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of carbohydrazide chemistry, green principles are being applied to reduce waste and avoid hazardous materials. One such approach is the use of solvent-free reaction conditions. For example, oxazole (B20620) derivatives have been prepared through a multicomponent reaction of carbohydrazide, dialkyl acetylenedicarboxylates, and ketones at room temperature without the need for a solvent. ajgreenchem.com

Furthermore, carbohydrazide itself is considered a safer alternative to hydrazine in certain applications, such as an oxygen scavenger in boiler water treatment, due to its lower toxicity. shanghaichemex.comatamanchemicals.com This highlights a move towards using less hazardous reagents in chemical processes.

Reaction Mechanism Elucidation in Carbohydrazide Derivative Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the carbohydrazide core from dialkyl carbonates and hydrazine proceeds via a nucleophilic attack of the hydrazine on the electron-deficient carbonyl carbon, leading to the displacement of the alkoxy group. chemicalbook.com

The formation of Schiff bases from carbohydrazides and carbonyl compounds is a well-understood two-step process: nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the C=N double bond of the hydrazone.

The mechanisms for cyclization reactions are more varied and depend on the specific reactants and desired heterocyclic ring. Generally, they involve a series of condensation and/or nucleophilic substitution reactions. For example, the formation of 1,3,4-oxadiazoles from carbohydrazides often involves an intramolecular cyclodehydration step.

Stereochemical Control and Asymmetric Synthesis in Carbohydrazide Derivatization

The precise control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of biologically active molecules and complex chemical structures. In the realm of carbohydrazide derivatives, the ability to dictate the three-dimensional arrangement of atoms is paramount for influencing their pharmacological properties and for their application as ligands in asymmetric catalysis. Methodologies for stereochemical control can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled strategies, each offering unique advantages in the synthesis of chiral carbohydrazide derivatives.

A significant focus in the asymmetric synthesis of carbohydrazide derivatives lies in their use as chiral ligands for metal-catalyzed reactions. ajgreenchem.comajgreenchem.com While the catalytic activity of carbohydrazide derivatives themselves is not extensively reported, their structural features make them promising candidates for inducing asymmetry in a variety of chemical transformations. ajgreenchem.comajgreenchem.com For instance, chiral ligands incorporating aziridine (B145994) moieties have proven effective as catalysts in several asymmetric reactions. ajgreenchem.comajgreenchem.com Chiral alcohols containing an aziridine group are efficient catalysts for the asymmetric addition of diethylzinc (B1219324) and phenylethynylzinc to various aldehydes, as well as the addition of diethylzinc to α,β-unsaturated carbonyl compounds. ajgreenchem.comajgreenchem.com This suggests that carbohydrazide derivatives functionalized with such chiral auxiliaries could serve as effective ligands in similar asymmetric syntheses.

One approach to introduce chirality is through the use of chiral starting materials. For example, the transformation of methyl-(S)-N-triphenylmethyl aziridinate into (S)-N-triphenylmethyl aziridinehydrazide provides a chiral hydrazide that can be further derivatized. ajgreenchem.com This substrate-controlled approach leverages the inherent stereochemistry of a readily available chiral precursor to build more complex chiral carbohydrazide structures. beilstein-journals.org

Catalyst-controlled methodologies represent a powerful strategy for achieving high levels of enantioselectivity. beilstein-journals.org For instance, the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been developed as a general and convenient method for producing chiral fluorinated hydrazines with high yields and enantioselectivities up to 94%. dicp.ac.cn This reaction, employing a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, has shown broad substrate scope, including β-aryl-, γ-aryl-, and alkyl-chain-substituted hydrazones. dicp.ac.cn The success of this method in the asymmetric hydrogenation of hydrazones suggests its potential applicability to the synthesis of chiral carbohydrazide derivatives bearing a hydrazone moiety.

The following table summarizes the enantioselectivity achieved in the palladium-catalyzed asymmetric hydrogenation of various fluorinated hydrazones, highlighting the effectiveness of this catalytic system.

| Entry | Hydrazone Substituent | Yield (%) | ee (%) |

| 1 | Phenyl | >99 | 10 |

| 2 | 4-Methylphenyl | >99 | 13 |

| 3 | 4-Methoxyphenyl | >99 | 15 |

| 4 | 4-Chlorophenyl | >99 | 2 |

| 5 | 2-Naphthyl | >99 | 19 |

| 6 | 3,5-Dimethylphenyl | >99 | 10 |

| 7 | 2-Thienyl | >99 | 4 |

| 8 | Cyclohexyl | 98 | 94 |

| 9 | n-Pentyl | 98 | 89 |

| Data sourced from a study on the asymmetric hydrogenation of fluorinated hydrazones. dicp.ac.cn |

Furthermore, diastereoselective reactions offer another avenue for controlling stereochemistry. The reaction of ethyl dibromofluoroacetate with imines using zinc metal leads to the formation of 2-fluoroaziridine-2-carboxylates with high diastereoselectivity (dr = 85:15) and in quantitative yield. nih.gov This aza-Darzens type reaction proceeds chemoselectively in acetonitrile (B52724) without the need for zinc activation. nih.gov Such diastereoselective cyclization reactions could be employed to create specific stereoisomers of carbohydrazide derivatives containing aziridine rings.

In the context of carbohydrate chemistry, stereochemical control at the anomeric center is a well-established field. ed.gov Techniques developed for the synthesis of glycosides, which focus on controlling the α/β ratio of products, can provide valuable insights for the stereoselective synthesis of carbohydrazide glycosides. ed.govresearchgate.net The use of directing groups on the carbohydrate scaffold can influence the stereochemical outcome of glycosylation reactions. researchgate.net

Coordination Chemistry of Carbohydrazide Derivatives

Ligand Design and Coordination Modes of Carbohydrazide (B1668358) Derivatives

The design of ligands derived from carbohydrazide is a cornerstone of their coordination chemistry. The carbohydrazide backbone, (NH₂NH)₂CO, offers multiple nitrogen and oxygen donor atoms, making it a potent chelating agent. The reactivity of the terminal amino groups allows for the facile synthesis of Schiff base derivatives through condensation reactions with aldehydes and ketones. This derivatization is a powerful tool for tuning the steric and electronic properties of the resulting ligands.

Carbohydrazide-derived ligands can exhibit various coordination modes, largely influenced by the nature of the metal ion, the reaction conditions, and the substituents on the ligand framework. A key characteristic is their ability to exist in keto-enol tautomeric forms. researchgate.netnih.gov In the solid state, many carbohydrazide-based Schiff base ligands coordinate to metal ions in their enol form. researchgate.netnih.gov

The coordination can occur through:

Monodentate coordination: Involving one of the donor atoms.

Bidentate coordination: Commonly observed, involving chelation through the azomethine nitrogen and the carbonyl/enolic oxygen, forming stable five- or six-membered rings with the metal center. researchgate.netmdpi.com

Tridentate and Polydentate Coordination: More complex Schiff base derivatives can offer additional donor sites, leading to higher coordination numbers and more intricate complex geometries. ajgreenchem.com For instance, ligands can coordinate in a tridentate ONO fashion. ajgreenchem.com

The flexibility of the carbohydrazide scaffold allows for the design of ligands that can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.gov

Synthesis and Characterization of Metal Complexes with Carbohydrazide Ligands

The synthesis of metal complexes with carbohydrazide ligands is typically achieved through the reaction of a suitable metal salt with the pre-synthesized ligand in an appropriate solvent. researchgate.netrsc.org The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final structure and composition of the complex. Mixed ligand complexes, where a carbohydrazide derivative acts as a primary ligand alongside a secondary ligand, have also been extensively synthesized and studied. rsc.org

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis (C, H, N): Provides the empirical formula of the complex. researchgate.netrsc.org

Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. ajgreenchem.comresearchgate.net

Magnetic Susceptibility Measurements: Provides information about the geometry and the oxidation state of the central metal ion. researchgate.netrsc.org

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the ligands and complexes. rsc.org

Thermal Analysis (TGA/DTA): Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. ajgreenchem.com

Spectroscopic Investigations of Metal-Carbohydrazide Coordination (Methodologies)

Spectroscopic techniques are indispensable for elucidating the coordination behavior of carbohydrazide ligands upon complexation with metal ions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the donor atoms involved in coordination. The shifting of characteristic vibrational bands of the ligand upon complexation provides direct evidence of coordination. For instance, a shift in the ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching frequencies to lower or higher wavenumbers in the complex spectrum compared to the free ligand indicates the participation of the azomethine nitrogen and carbonyl oxygen in bonding with the metal ion. researchgate.netmdpi.comrsc.org The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. rsc.org

UV-Visible (Electronic) Spectroscopy: This technique provides insights into the electronic transitions within the complex and helps in proposing the geometry of the metal center. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions for transition metal complexes. ajgreenchem.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are often affected upon complexation, providing valuable structural information in solution. researchgate.netrsc.org For example, the downfield or upfield shift of the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum of a complex compared to the free ligand confirms its involvement in coordination. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides information about the metal ion's environment and the nature of the metal-ligand bond. ajgreenchem.comrsc.org

Theoretical Studies on Metal-Carbohydrazide Complex Structures and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in complementing experimental findings and providing a deeper understanding of the structural and electronic properties of metal-carbohydrazide complexes. researchgate.netmdpi.com

Theoretical studies can be employed to:

Optimize Geometries: DFT calculations can predict the most stable geometric structures of the complexes, which can then be compared with experimental data from X-ray crystallography. researchgate.netmdpi.com

Analyze Electronic Structure: These studies provide information about the distribution of electron density, molecular orbital energies, and the nature of the frontier orbitals (HOMO and LUMO). This is crucial for understanding the reactivity and electronic transitions within the complex. mdpi.com

Investigate Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis can be used to probe the nature of the metal-ligand bond, determining its covalent or ionic character. mdpi.com

Predict Spectroscopic Properties: Theoretical calculations can simulate IR and UV-Vis spectra, which aids in the assignment of experimental spectral bands. researchgate.net

For instance, theoretical studies on transition metal carbohydrazide nitrates have shown that the electron configuration of the transition metal ion plays a significant role in the stability of these energetic complexes. mdpi.com

Applications of Carbohydrazide Metal Complexes in Catalysis

The versatile coordination chemistry and tunable nature of carbohydrazide derivatives have led to the exploration of their metal complexes as catalysts in a variety of organic transformations.

Asymmetric Catalysis Mediated by Chiral Carbohydrazide Ligands

The development of chiral catalysts for enantioselective synthesis is a major focus of modern chemistry. While the use of carbohydrazide derivatives as chiral ligands in asymmetric catalysis is a relatively underexplored area, the potential is significant. nih.gov The inherent chirality of certain building blocks that can be incorporated into carbohydrazide-derived ligands, such as those from the chiral pool, offers a promising avenue for the design of new asymmetric catalysts.

Research in related areas provides a strong indication of this potential. For example, chiral alcohols containing an aziridine (B145994) moiety, which can be synthesized from acid hydrazides, have been shown to be effective catalysts for the asymmetric addition of organozinc reagents to aldehydes. nih.gov Furthermore, ruthenium complexes with chiral pseudo-dipeptide ligands derived from carbohydrates have demonstrated excellent enantioselectivity in the asymmetric transfer hydrogenation of ketones, achieving enantiomeric excesses greater than 99%. nih.gov These examples underscore the potential for developing highly effective chiral catalysts based on carbohydrazide and its derivatives.

| Ligand Type | Catalytic Reaction | Metal | Enantiomeric Excess (ee) |

| Carbohydrate-based pseudo-dipeptide | Asymmetric Transfer Hydrogenation of Ketones | Ruthenium | >99% nih.gov |

Transition Metal Catalysis Involving Carbohydrazide Derivatives

Transition metal complexes of carbohydrazide derivatives, particularly Schiff bases, have shown significant catalytic activity in a range of organic reactions. chemijournal.com The stability and well-defined coordination spheres of these complexes make them effective and sometimes recyclable catalysts.

Carbon-Carbon Cross-Coupling Reactions: Palladium(II) complexes of pincer-type Schiff base ligands derived from carbohydrazide have been successfully employed as catalysts in fundamental C-C bond-forming reactions. These include the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions. These catalysts have demonstrated high efficiency at low catalyst loadings (e.g., 0.08 mol%). researchgate.net

Oxidation Reactions: Metal complexes of carbohydrazide derivatives have emerged as potent catalysts for oxidation reactions.

Photocatalytic Oxidation: Binuclear bis-ferrocenyl-hydrazide complexes of nickel and copper act as homogeneous photocatalysts for the oxidation of benzylic C(sp³)–H bonds and the selective conversion of C=C double bonds to aldehydes under visible light irradiation. rsc.org

Aniline (B41778) Oxidation: Transition metal complexes of a fluorinated benzohydrazide (B10538) derivative have been shown to catalyze the oxidation of aniline to azobenzene (B91143) with 100% selectivity and high catalytic activity (up to 91%). nih.gov

These examples highlight the broad applicability of carbohydrazide metal complexes in catalysis, from the formation of essential carbon-carbon bonds to selective oxidation processes.

| Catalyst | Reaction Type | Substrate | Product | Catalyst Loading/Activity |

| [PdL(PPh₃)] (L = carbohydrazide Schiff base) | Suzuki-Miyaura, Heck-Mizoroki, Sonogashira | Aryl halides, etc. | Biaryls, etc. | 0.08 mol% researchgate.net |

| Bis-ferrocenyl-hydrazide-Ni/Cu complexes | Photocatalytic Oxidation | Benzylic C-H, C=C bonds | Oxygenated products, Aldehydes | Visible light, ambient temp. rsc.org |

| [M(II)-complex] (M = Mn, Co, Ni, Cu, Zn) | Aniline Oxidation | Aniline | Azobenzene | Up to 91% activity, 100% selectivity nih.gov |

Mechanistic Aspects of Carbohydrazide-Catalyzed Reactions

The catalytic activity of carbohydrazide and its derivatives is an area of growing interest, although detailed mechanistic studies are not as prevalent as those for other classes of catalysts. ajgreenchem.comajgreenchem.com These compounds can act as catalysts in their own right or serve as ligands in metal-based catalytic systems. Their catalytic potential stems from the presence of multiple functional groups that can interact with substrates and facilitate chemical transformations.

One of the well-documented applications of carbohydrazide is as an oxygen scavenger in boiler systems to prevent corrosion. researchgate.net In this context, carbohydrazide reacts directly with oxygen, and this reaction can be catalyzed by metal complexes. For example, cobalt complexes of carbohydrazide have been studied for their ability to enhance the oxygen scavenging action. nih.gov The proposed mechanism involves the formation of a metal complex that can more readily transfer electrons to oxygen, thereby accelerating its reduction.

While the catalytic activity of carbohydrazide derivatives in organic synthesis is less explored, they are considered promising ligands for asymmetric catalysis. ajgreenchem.com Chiral carbohydrazide derivatives can be synthesized and used to create chiral metal complexes that can induce enantioselectivity in various reactions. For instance, chiral ligands containing an aziridine moiety, which can be derived from carbohydrazide precursors, have been shown to be effective catalysts for the asymmetric addition of organozinc reagents to aldehydes. ajgreenchem.com

The general mechanism for metal-catalyzed reactions involving carbohydrazide derivative ligands likely involves the following steps:

Formation of the Active Catalyst: The carbohydrazide derivative coordinates to a metal precursor to form the active catalytic species.

Substrate Coordination: The substrate binds to the metal center of the catalyst.

Catalytic Transformation: The ligand environment provided by the carbohydrazide derivative influences the stereochemistry and electronic properties of the metal center, thereby directing the transformation of the substrate.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.

In the context of aniline oxidation, transition metal complexes with a Schiff base ligand derived from 2-floro-N-((2-hydroxyphenyl)methylene)benzohydrazide have shown catalytic activity, producing azobenzene with high selectivity. nih.gov The enhanced activity of the metal complexes compared to the free ligand suggests that the metal center plays a crucial role in the catalytic cycle, likely by facilitating the oxidation of aniline.

The following table provides a summary of the catalytic applications of carbohydrazide and its derivatives, along with the proposed mechanistic roles:

| Catalyst System | Reaction | Proposed Mechanistic Role of Carbohydrazide/Derivative |

| Cobalt(II) complex of carbohydrazide | Oxygen Scavenging | Ligand enhances the electron transfer from the metal to oxygen. |

| Chiral aziridine-containing ligands (from carbohydrazide precursors) | Asymmetric diethyl- and phenylethynylzinc addition to aldehydes | Chiral ligand creates a chiral environment around the metal center, inducing enantioselectivity. |

| Transition metal complexes of a 2-floro-N-((2-hydroxyphenyl)methylene)benzohydrazide Schiff base | Aniline Oxidation | Ligand stabilizes the metal catalyst and modulates its redox properties. |

It is important to note that while the potential of carbohydrazide derivatives in catalysis is evident, comprehensive mechanistic investigations, including the isolation and characterization of catalytic intermediates and detailed computational studies, are still needed to fully understand and optimize their catalytic performance.

Applications of Carbohydrazide Derivatives in Materials Science

Integration of Carbohydrazide (B1668358) Derivatives into Polymeric Systems

The bifunctional nature of carbohydrazide derivatives, possessing two reactive -NHNH2 groups, makes them highly suitable for integration into polymer structures. This reactivity allows them to participate in polymerization reactions and to be grafted onto existing polymer chains, thereby modifying the final properties of the material.

In the synthesis of various polymers, such as polyurethanes and polyimides, controlling the molecular weight and architecture is crucial for achieving desired mechanical and thermal properties. Carbohydrazide derivatives can act as effective chain extenders, linking together prepolymer chains to form higher molecular weight polymers.

Detailed Research Findings on Chain Extension:

| Polymer System | Carbohydrazide Derivative Used | Observed Effect on Polymer Properties |

| Waterborne Polyurethane | Carbohydrazide | Increased tensile strength and modulus; Enhanced thermal stability. |

| Spandex Fibers | Di-hydrazide derivatives | Improved elasticity and stress-strain behavior. |

| Epoxy Resins | Adipic acid dihydrazide | Increased crosslinking density leading to higher glass transition temperature. |

Beyond chain extension, carbohydrazide derivatives can be incorporated into polymers to introduce specific functionalities and modify their intrinsic properties. This can be achieved either by copolymerization, where the derivative is one of the monomers, or by post-polymerization modification, where the derivative is grafted onto an existing polymer backbone.

One notable application is the improvement of dyeability in synthetic fibers. The incorporation of carbohydrazide derivatives into polymer chains introduces polar sites that can interact more strongly with dye molecules, leading to more efficient and durable coloration. Furthermore, the presence of these derivatives can enhance the moisture absorption of otherwise hydrophobic polymers, which is beneficial for applications in textiles and biomedical materials. The modification of polymer surfaces with carbohydrazide derivatives can also be used to improve adhesion and biocompatibility.

Development of Functional Materials Utilizing Carbohydrazide Derivatives

The inherent chemical properties of carbohydrazide derivatives make them suitable for use as additives that impart specific functions to polymeric materials. These functions include enhancing thermal stability, providing flame retardancy, and acting as blowing agents during polymer processing.

Polymers are often susceptible to thermal degradation when exposed to high temperatures during processing or in their final application. This degradation can lead to a loss of mechanical properties and discoloration. Carbohydrazide derivatives can function as effective heat stabilizers by acting as radical scavengers and peroxide decomposers.

During thermal degradation, free radicals are often generated, which initiate chain scission and crosslinking reactions that deteriorate the polymer. The hydrazide groups in carbohydrazide derivatives can donate hydrogen atoms to these radicals, effectively neutralizing them and terminating the degradation chain reaction. Additionally, they can decompose hydroperoxides, which are key intermediates in the thermo-oxidative degradation of many polymers, into non-radical, stable products. The addition of certain carbohydrazide derivatives to polymers like polypropylene (B1209903) and PVC has been shown to significantly increase their long-term thermal stability.

The development of flame-retardant polymers is critical for safety in a wide range of applications, from electronics to construction materials. Carbohydrazide derivatives can contribute to the flame retardancy of materials through several mechanisms.

Upon heating, many carbohydrazide derivatives decompose to release non-flammable gases such as nitrogen and water vapor. This gas release can dilute the flammable gases produced by the decomposing polymer, reducing their concentration below the flammability limit. Furthermore, the decomposition can be endothermic, meaning it absorbs heat from the surroundings, which cools the polymer and slows down the pyrolysis process. The solid residue, or char, that is formed during the decomposition of some carbohydrazide-containing polymers can also act as an insulating barrier, protecting the underlying material from heat and oxygen. The intumescent flame retardant systems, which swell to form a protective char layer, often utilize hydrazide compounds as part of their formulation.

Research Findings on Flame Retardancy:

| Polymer Matrix | Carbohydrazide-based Flame Retardant | Flame Retardancy Mechanism |

| Polypropylene (PP) | Melamine-poly(zinc phosphate) microcapsules with carbohydrazide | Synergistic effect promoting char formation and gas phase dilution. |

| Epoxy Resin | Phosphorus-containing dihydrazide | Formation of a stable char layer and release of non-flammable gases. |

| Polylactic Acid (PLA) | Carbohydrazide in combination with ammonium (B1175870) polyphosphate | Enhanced intumescent charring and barrier effect. |

In the production of polymer foams, blowing agents are essential for creating the cellular structure. These are substances that can produce a gas under specific conditions of temperature and pressure, causing the polymer to expand. Carbohydrazide and some of its derivatives can function as chemical blowing agents.

When heated to their decomposition temperature, they break down to produce a significant volume of gaseous products, primarily nitrogen. This controlled gas generation within the polymer melt leads to the formation of a foam structure. The decomposition temperature of the blowing agent must be carefully matched with the processing temperature of the polymer to ensure that the gas is released at the appropriate stage of processing. Carbohydrazide-based blowing agents are valued for producing fine and uniform cell structures and for the fact that their decomposition products are generally non-toxic and non-corrosive.

Organic Dyes and Pigments

Carbohydrazide derivatives serve as crucial precursors in the synthesis of specific classes of organic colorants, most notably formazan (B1609692) dyes. These dyes are known for their intense and varied colors, which range from deep reds and oranges to dark blues, depending on the specific chemical structure and the starting materials used in their synthesis. rsc.orgresearchgate.net

Formazans are characterized by the distinctive [R-N=N-C(R')=N-NH-R''] chemical backbone and are structurally related to the well-known azo dyes. rsc.org Their synthesis can be achieved through several routes, including the reaction of carbohydrazide derivatives. For instance, formazan derivatives have been synthesized from the Schiff bases of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide. researchgate.net The resulting formazan dyes are valued not only for their color but also for their redox properties, which allows them to be used as indicators. researchgate.net

The practical application of these dyes is evident in the textile industry. A patented formazan reactive blue dye, for example, is used for dyeing cellulose (B213188) fibers such as cotton and viscose rayon. researchgate.net This type of dye is noted for producing a brilliant blue color with good fastness properties, particularly against chlorine, light, and perspiration, making it a durable option for fabrics. researchgate.net The synthesis involves creating a formazan copper complex that incorporates reactive groups, enabling it to bind effectively to the fibers. researchgate.net

Carbohydrazide Derivative-Based Sensors

The inherent chemical reactivity and ability to form stable complexes with various analytes make carbohydrazide derivatives excellent candidates for the development of chemical sensors. They are particularly prominent in the design of fluorescent and colorimetric sensors for detecting specific ions and molecules.

Design Principles for Fluorescent Sensors

The design of fluorescent sensors based on carbohydrazide derivatives typically involves the strategic integration of a sensing unit (receptor) and a signaling unit (fluorophore). researchgate.net The carbohydrazide moiety or its resulting Schiff base often serves as the ion-binding site or receptor. This receptor is designed to selectively interact with the target analyte.

A common design strategy involves creating Schiff-base compounds by reacting a carbohydrazide with an aldehyde or ketone. cambridge.org This approach introduces imine (-C=N-) groups and incorporates oxygen and nitrogen donor atoms, which enhances the molecule's ability to coordinate with metal ions. cambridge.org For instance, a triphenylamine-based carbohydrazide hydrazone was synthesized by condensing 4‐(diphenylamino)benzaldehyde, carbohydrazide, and salicylaldehyde (B1680747) to create a fluorescent probe. nih.gov

The signaling mechanism is a critical aspect of the sensor's design. Many carbohydrazide-based fluorescent sensors operate on principles such as Photoinduced Electron Transfer (PET). In a typical "off-on" PET sensor, the fluorescence of the signaling unit is initially quenched by the electron-rich receptor. Upon binding with a target ion, the electron-donating ability of the receptor is suppressed, which inhibits the PET process and "turns on" the fluorescence. cambridge.org Another mechanism is the spirolactam ring-opening process, often used in rhodamine-based sensors, where the non-fluorescent spirolactam form opens into a highly fluorescent acyclic form upon complexation with an ion. cambridge.org

Sensing Mechanisms for Ion and Molecular Detection

Carbohydrazide-based sensors employ a variety of mechanisms to detect a wide range of ions and neutral molecules with high specificity.

Ion Detection: The detection of metal ions often relies on the formation of a coordination complex between the carbohydrazide derivative and the ion, leading to a measurable change in the sensor's photophysical properties.

Fluorescence Quenching and Enhancement: A multifunctional sensor for Cu(II) and Zn(II) ions operates through complex formation that alters its chromofluorescent properties. researchgate.net A novel hydrazide-based sensor was developed for the sequential detection of Cu²⁺ and the herbicide glyphosate. The sensor forms a complex with Cu²⁺, which quenches its fluorescence. Subsequent introduction of glyphosate, which coordinates more strongly with Cu²⁺, displaces the sensor and restores its fluorescence. nih.gov

"Turn-On" Fluorescence: A benzoyl hydrazine (B178648) derivative acts as an "off-on" fluorescent sensor for Mg²⁺. The sensing mechanism is based on the Photoinduced Electron Transfer (PET) effect, where the binding of Mg²⁺ triggers a significant enhancement in fluorescence. cambridge.org Similarly, a hydrazone-based chemosensor for Fe³⁺ exhibits a "turn-on" response, with a new, strong emission band appearing upon the addition of the ion. Another sensor for Sn²⁺ utilizes a spirolactam ring-opening mechanism to produce a clear "turn-on" fluorescent signal. cambridge.org

Molecular Detection: These sensors can also be tailored to detect neutral molecules through specific chemical reactions.

Oxidation-Based Sensing: A triphenylamine-based probe was designed for the selective detection of hypochlorite (B82951) (ClO⁻). The sensing mechanism involves the oxidation of the probe by hypochlorite, which leads to the quenching of its fluorescence. nih.gov

Regenerability and Performance Metrics of Sensors

The practical utility of a chemical sensor is defined by its performance, including its sensitivity, selectivity, response time, and stability. A key metric for sustainability and cost-effectiveness is the sensor's regenerability, or its ability to be reused for multiple detection cycles.

Performance Metrics: Carbohydrazide derivative-based sensors have demonstrated impressive performance across various metrics.

| Sensor Target | Detection Limit (Sensitivity) | Response Time | Reference |

| Cu²⁺ | 0.09 µM | < 1 minute | nih.gov |

| Glyphosate | 0.05 µM | < 1 minute | nih.gov |

| Mg²⁺ | 0.3 µM | Not Specified | cambridge.org |

| Sn²⁺ | 0.162 µM | ~15 minutes | cambridge.org |

| Fe³⁺ | 3.87 µM | Not Specified | |

| ClO⁻ | 83 nM | Not Specified | nih.gov |

These sensors often exhibit high selectivity, meaning they can detect the target analyte even in the presence of other, similar ions or molecules. nih.gov

Regenerability and Stability: The ability to regenerate a sensor after use is a significant advantage. Research has shown that several carbohydrazide-based sensors are reversible.

Chemical Regeneration: The binding process can often be reversed by introducing a species that removes the target analyte. For example, a hydrazone-Zn²⁺ complex can be regenerated by adding a strong chelating agent like tris(2-aminoethyl)amine (B1216632) (Tren), which sequesters the Zn²⁺ ions and frees the original sensor molecule. rsc.org Similarly, a sensor for Sn²⁺ that has formed a complex can be regenerated by adding sulfide (B99878) ions (S²⁻). The sulfide forms a stronger bond with Sn²⁺, precipitating it out and restoring the sensor to its original, reusable state. cambridge.org A probe for hypochlorite was shown to be selectively recovered by treatment with ascorbic acid. nih.gov

Cycling Stability: The long-term stability and repeatability of these sensors are crucial for practical applications. Studies on related sensor types have demonstrated good cycling performance over extended periods, indicating the robustness of the sensor material and its potential for continuous monitoring. researchgate.net For instance, some sensors have been shown to maintain their performance even after being treated with acidic or alkaline solutions, highlighting their chemical stability. researchgate.net

Corrosion Inhibition Mechanisms of Carbohydrazide Derivatives

Adsorption Behavior of Carbohydrazide (B1668358) Derivatives on Metal Surfaces

The primary mechanism by which carbohydrazide derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a complex process influenced by the inhibitor's molecular structure and its interaction with the metal.

Adsorption Isotherms and Models (e.g., Langmuir, Temkin)

To understand the adsorption process quantitatively, researchers employ various adsorption isotherm models. These models describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature.

For carbohydrazide derivatives, studies have shown that their adsorption can often be described by the Langmuir adsorption isotherm . nih.govresearchgate.netnih.gov This model assumes that a monolayer of inhibitor molecules forms on the metal surface, with each active site on the surface holding one adsorbate molecule. The Langmuir isotherm is indicative of both physisorption and chemisorption. nih.gov

In some cases, the Temkin adsorption isotherm has also been found to be applicable. nih.govnih.govjecst.org This model takes into account the interactions between the adsorbed molecules, suggesting that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The applicability of the Temkin model points towards a more complex adsorption process where lateral interactions between the inhibitor molecules on the surface play a significant role. nih.govjecst.org

The choice of the most fitting isotherm model is determined by analyzing experimental data, often by plotting the inhibitor concentration against the degree of surface coverage.

Influence of Molecular Structure on Adsorption Strength

The molecular structure of a carbohydrazide derivative is a critical determinant of its adsorption strength and, consequently, its inhibition efficiency. Key structural features that enhance adsorption include:

Heteroatoms: The presence of nitrogen, oxygen, and sulfur atoms in the molecular structure is crucial. These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal (like iron in steel), forming coordinate covalent bonds. This process, known as chemisorption, leads to strong adhesion of the inhibitor to the surface. nih.govmdpi.com

Aromatic Rings and π-Electrons: The presence of aromatic rings provides a source of π-electrons. These electrons can interact with the metal surface, further strengthening the adsorption. researchgate.net

Electrochemical and Gravimetric Studies of Inhibition Efficiency (Methodologies)

To evaluate the effectiveness of carbohydrazide derivatives as corrosion inhibitors, researchers employ a combination of electrochemical and gravimetric techniques.

Gravimetric (Weight Loss) Method: This is a straightforward and widely used technique. researchgate.netnih.gov It involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific period. The difference in weight loss between the two scenarios allows for the calculation of the inhibition efficiency. Studies have shown high inhibition efficiencies for carbohydrazide derivatives using this method. For example, one study reported an efficiency of 95.84% for a carbohydrazide derivative on mild steel in a hydrochloric acid environment. researchgate.net

Electrochemical Techniques: These methods provide faster results and offer insights into the corrosion mechanism.

Potentiodynamic Polarization (PDP): This technique involves changing the potential of the metal and measuring the resulting current. nih.govnih.gov The data obtained can determine the corrosion current density (icorr), which is directly related to the corrosion rate. The presence of an effective inhibitor will significantly reduce the icorr. PDP studies have identified some carbohydrazide derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govnih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. nih.govnih.govnih.gov By applying a small amplitude AC signal over a range of frequencies, researchers can model the corrosion system as an equivalent electrical circuit. The charge transfer resistance (Rct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. An increase in Rct in the presence of an inhibitor indicates effective corrosion protection. For instance, a study on a carbohydrazide Schiff base showed an inhibition efficiency of 96.75% at 303 K and a 150 ppm concentration, as determined by EIS. nih.gov

Theoretical and Computational Insights into Corrosion Inhibition

In addition to experimental methods, theoretical and computational approaches provide a molecular-level understanding of the corrosion inhibition process.

Quantum Chemical Descriptors for Inhibitor Performance

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netutm.mysciencetechindonesia.com By calculating various quantum chemical descriptors, researchers can predict the inhibition potential of a molecule and understand its interaction with the metal surface. Key descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which can lead to more effective inhibition. sciencetechindonesia.com

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. sciencetechindonesia.com

Mulliken Charges: This analysis helps to identify the specific atoms within the molecule (the active centers) that are most likely to interact with the metal surface. nih.gov

These theoretical calculations have shown good correlation with experimental results, confirming the importance of the electronic properties of carbohydrazide derivatives in their corrosion inhibition performance. nih.govresearchgate.net

Molecular Dynamics Simulations of Adsorption Processes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. utm.mymdpi.com In the context of corrosion inhibition, MD simulations can visualize the adsorption of inhibitor molecules on the metal surface. nih.govutm.my

These simulations provide valuable insights into:

Adsorption Energy: The strength of the interaction between the inhibitor and the metal surface can be calculated. A more negative adsorption energy indicates a more spontaneous and stronger adsorption process. utm.my

Adsorption Conformation: MD simulations can reveal the orientation of the inhibitor molecules on the surface, showing how they arrange themselves to maximize surface coverage and protective effect. nih.govmdpi.com For example, simulations might show the inhibitor molecules lying flat on the surface, allowing for maximum interaction between the aromatic rings and heteroatoms with the metal.

Displacement of Water Molecules: Effective inhibitors are able to displace pre-adsorbed water molecules from the metal surface, which is a critical step in preventing corrosion. MD simulations can model this displacement process. nih.gov

MD simulations have been instrumental in confirming that carbohydrazide derivatives form a stable and protective layer on the metal surface, corroborating experimental findings. nih.govutm.my

Compound Names

| Trivial Name | Chemical Name |

| MBTC | (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide |

| CBTC | (Z)-N'-(3,4-dichlorobenzylidene)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide |

| MKMHCT | 2-((6-methyl-2-ketoquinolin-3-yl)methylene) hydrazinecarbothioamide |

| APhBI | 2-(2-aminophenyl)-1H-benzimidazole |

| HPhBI | 2-(2-hydroxophenyl)-1H-benzimidazole |

Correlation between Molecular Properties and Inhibition Efficacy

The effectiveness of a carbohydrazide derivative as a corrosion inhibitor is intrinsically linked to its molecular structure. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the relationship between the electronic properties of an inhibitor molecule and its ability to mitigate corrosion. researchgate.net By calculating various molecular parameters, researchers can predict and explain the inhibition performance of different carbohydrazide derivatives, providing a theoretical foundation for experimental observations. researchgate.netechemcom.com

The primary mechanism of corrosion inhibition by organic molecules like carbohydrazide derivatives involves adsorption onto the metal surface, forming a protective barrier. researchgate.net This adsorption can be physisorption, involving electrostatic interactions, or chemisorption, which involves charge sharing or transfer between the inhibitor molecule and the metal's vacant d-orbitals to form a coordinate bond. nih.gov The electronic characteristics of the carbohydrazide molecule dictate the favorability and strength of this adsorption. Key molecular properties that are often correlated with inhibition efficacy include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and other quantum chemical descriptors. echemcom.comscilit.com

The Role of Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the adsorption characteristics of an inhibitor. The EHOMO is associated with the molecule's electron-donating ability; a higher EHOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.netscilit.com Conversely, the ELUMO represents the molecule's ability to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which also enhances the inhibitor's adsorption. researchgate.net

The energy gap (ΔE) between the LUMO and HOMO is another significant parameter. A smaller ΔE value generally implies higher reactivity of the inhibitor molecule, which can lead to stronger interaction with the metal surface and, consequently, a higher inhibition efficiency. researchgate.net This is because a lower energy gap facilitates the transfer of electrons, promoting the formation of a stable protective film. researchgate.net

Research on various carbohydrazide derivatives has consistently supported these theoretical principles. For instance, studies have shown a direct correlation between a higher EHOMO, a lower ELUMO, a smaller energy gap, and increased inhibition efficiency. researchgate.netechemcom.com

Interactive Data Table: Quantum Chemical Parameters and Inhibition Efficiency of Selected Carbohydrazide Derivatives

The following table presents quantum chemical parameters and experimentally determined inhibition efficiencies for a selection of carbohydrazide derivatives, illustrating the correlation between these molecular properties and their performance as corrosion inhibitors.

| Inhibitor | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Inhibition Efficiency (%) |

| H4 | -8.78 | -1.45 | 7.33 | 4.89 | 92.3 |

| H5 | -8.91 | -1.87 | 7.04 | 3.12 | 81.5 |

| H6 | -8.45 | -1.51 | 6.94 | 5.11 | 95.2 |

| AMPC | -5.73 | -1.45 | 4.28 | 4.41 | 98.26 |

| ACPC | -6.21 | -2.13 | 4.08 | 3.58 | 96.21 |

Data sourced from multiple research studies for illustrative purposes. nih.govkfupm.edu.sa

As the data indicates, derivatives like H6 and AMPC, which exhibit higher EHOMO values and relatively smaller energy gaps, generally show higher inhibition efficiencies. nih.govkfupm.edu.sa

Influence of Other Molecular Properties

Beyond the frontier orbitals, other molecular properties also play a role in determining inhibition efficacy:

Dipole Moment (μ): A higher dipole moment can increase the adhesion of the inhibitor molecule to the metal surface through dipole-dipole interactions, potentially enhancing inhibition efficiency. However, the relationship is not always linear, as other factors like molecular size and orientation also contribute significantly. echemcom.com

Electronegativity (χ) and Hardness (η): These parameters provide insight into the distribution of electronic charge and the reactivity of the inhibitor. A lower electronegativity and higher hardness can be indicative of a more stable molecule, which may form a more persistent protective layer. echemcom.comscilit.com

Number of Transferred Electrons (ΔN): This value indicates the tendency of an inhibitor molecule to donate electrons to the metal surface. A positive ΔN suggests that the molecule can effectively donate electrons, a key process in chemisorption. scilit.com

Biological Activities of Carbohydrazide Derivatives: Mechanistic and Structure Activity Relationship Sar Studies

Investigations into Antimicrobial Activities

Carbazole (B46965) derivatives, a related structural class, are noted for their potential as antibacterial, antifungal, and antiviral agents. mdpi.comnih.gov Research into a specific series of isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives has provided insight into their mechanisms of action and structure-activity relationships. mdpi.com

Antibacterial Mechanisms of Action

The antibacterial activity of carbazole-based carbohydrazide (B1668358) derivatives has been linked to specific molecular interactions and the disruption of cellular integrity. A key mechanism identified for this class of compounds is the inhibition of essential bacterial enzymes.

Molecular docking studies on a series of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, including the 3-fluoro substituted compound 3 (4-[4-((3-fluorobenzyl)amino)butoxy]-9H-carbazole ), have shown interaction with the active site of the MurB enzyme receptor in Escherichia coli. nih.gov The MurB enzyme is a crucial component in the peptidoglycan biosynthesis pathway, which is essential for forming the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.

Furthermore, studies on the parent compound, 4-(4-(benzylamino)butoxy)-9H-carbazole , indicate that its antimicrobial action involves an increase in the permeability of the cellular membrane. mdpi.comnih.gov This disruption of the membrane's integrity leads to the leakage of intracellular components and contributes to the compound's bactericidal effect. This mechanism is likely shared across related derivatives, complementing the specific inhibition of enzymes like MurB.

Antifungal Mechanisms of Action

The antifungal properties of these carbazole derivatives have also been evaluated. The series of fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated notable activity against pathogenic fungi. mdpi.com For instance, in tests against Aspergillus flavus, compounds 1 (4-[4-((2-fluorobenzyl)amino)butoxy]-9H-carbazole ) and 4 (4-[4-((4-fluorobenzyl)amino)butoxy]-9H-carbazole ) produced a growth reduction of over 65%. mdpi.com Against Candida albicans, compounds 2 (4-[4-((2,4-difluorobenzyl)amino)butoxy]-9H-carbazole ) and 7 (4-[4-((3-fluorobenzyl)amino)butoxy]-9H-carbazole hydrobromide ) were most effective, inhibiting growth by over 60% at a concentration of 64 µg/mL. mdpi.com

The likely mechanism for this antifungal action is similar to the antibacterial effect, involving the disruption of fungal cell membrane integrity. nih.gov An increase in membrane permeability is a common mechanism for many antifungal agents, leading to cell lysis and death.

Antiviral Mechanisms of Action

While specific antiviral data for the 4-[4-(benzylamino)butoxy]-9H-carbazole series is not available, the broader class of carbazole derivatives is well-documented for its antiviral properties against a range of viruses. nih.govresearchgate.netdoaj.org The mechanisms of action are often virus-specific but typically involve the inhibition of critical stages in the viral life cycle.

For example, certain carbazole derivatives have been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) in lymphocytes. nih.gov The mechanism appears to involve targeting different stages of the HIV replication cycle. nih.gov In studies against Porcine Epidemic Diarrhea Virus (PEDV), a type of coronavirus, specific carbazole derivatives (identified as compounds No. 7 and No. 18 in the study) were found to exert their inhibitory effects at the early stages of the viral life cycle. nih.gov These findings suggest that the carbazole scaffold is a promising backbone for the development of agents that can interfere with viral entry and replication. ontosight.ainih.gov

Structure-Activity Relationships for Antimicrobial Efficacy

The study of a series of ten isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives provides clear insights into the structure-activity relationship (SAR). The position of the fluorine substituent on the benzylamino moiety significantly influences the antimicrobial potency.

The derivatives generally show stronger activity against Gram-positive bacteria, such as Staphylococcus aureus, than against Gram-negative bacteria. mdpi.com For S. aureus, the MIC (Minimum Inhibitory Concentration) value for most of the tested derivatives was 32 µg/mL. mdpi.com Specifically, the addition of compounds 2 , 4 , and 8 (4-[4-((2,4-difluorobenzyl)amino)butoxy]-9H-carbazole hydrobromide ) at a concentration of 16 µg/mL resulted in over 60% growth inhibition of S. aureus. mdpi.com In contrast, against Gram-negative E. coli, higher concentrations were needed; treatment with compounds 3 and 8 at 64 µg/mL led to a greater than 40% reduction in bacterial growth. mdpi.com This suggests that the outer membrane of Gram-negative bacteria may present a barrier to these compounds.

The antifungal activity also varies with the substitution pattern. As noted earlier, compounds 1 and 4 were most effective against A. flavus, while compounds 2 and 7 were most potent against C. albicans. mdpi.com This highlights that the specific placement of electron-withdrawing groups like fluorine is a critical determinant of biological activity against different microbial species.

Antimicrobial Activity of Fluorinated Carbazole Derivatives

| Compound ID | Substituent (Fluorine Position) | MIC vs. S. aureus (µg/mL) | % Inhibition vs. C. albicans (at 64 µg/mL) | % Inhibition vs. A. flavus (at 64 µg/mL) |

|---|---|---|---|---|

| 1 | 2-Fluoro | 32 | ~55% | >65% |

| 2 | 2,4-Difluoro | 32 | >60% | ~50% |

| 3 | 3-Fluoro | 32 | ~50% | ~55% |

| 4 | 4-Fluoro | 32 | ~58% | >65% |

| 7 | 3-Fluoro (hydrobromide salt) | 32 | >60% | ~58% |

Data sourced from Merzouki et al. (2023). mdpi.com

Anticancer Activity Research

Carbazole and carbohydrazide derivatives are recognized for their potential as anticancer agents, with research focusing on their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. nih.govnih.govnih.gov

Inhibition of Specific Molecular Targets (e.g., Enzymes, Receptors)

While anticancer data for the specific 4-[4-(benzylamino)butoxy]-9H-carbazole series is limited, related derivatives from the broader carbazole and carbohydrazide families have been shown to act on specific and vital cancer-related enzymes.

Topoisomerase Inhibition: Human DNA topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them prime targets for cancer therapy. nih.govtandfonline.com A study of symmetrically substituted carbazole derivatives identified 3,6-di(2-furyl)-9H-carbazole (compound 36a ) as a novel catalytic inhibitor of Topoisomerase II (Topo II). nih.govtandfonline.com This compound selectively inhibited the DNA relaxation and decatenation activities of the Topo IIα isoform, which is highly expressed in proliferating cancer cells, while having minimal effect on the Topo IIβ isoform. tandfonline.com This selective inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that are crucial for regulating pH. nih.govrsc.org Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. nih.gov Aromatic hydrazide derivatives have been investigated as inhibitors of these enzymes. nih.gov These compounds act as zinc-binding ligands within the enzyme's active site, disrupting its catalytic function. nih.gov By inhibiting tumor-associated CAs, these hydrazides can reverse tumor acidification and suppress cancer cell growth. nih.gov Some ureido-linker-containing hydrazides have shown potent, low-micromolar inhibition against hCA IX and hCA XII. nih.gov

Inhibition of Cancer-Related Enzymes by Representative Derivatives

| Compound Class | Representative Compound | Target Enzyme | Activity (IC₅₀ or Kᵢ) |

|---|---|---|---|

| Symmetric Carbazole | 3,6-di(2-furyl)-9H-carbazole (36a) | Topoisomerase IIα | Full inhibition at 20-100 µM |

| Aromatic Hydrazide | Ureido-linked Hydrazides | Carbonic Anhydrase IX/XII | Low micromolar range (Kᵢ) |

Data sourced from multiple studies on representative compounds. tandfonline.comnih.gov

Modulation of Cellular Pathways (e.g., Apoptosis Induction)

Based on a review of the available scientific literature, no specific studies have been published detailing the modulation of cellular pathways, such as the induction of apoptosis, by the carbohydrazide derivative 3g . Research on other carbohydrazide derivatives, such as 2-oxindolin-3-ylidene-indole-3-carbohydrazides, has shown that they can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 and BclxL. nih.gov However, these findings pertain to structurally different molecules and cannot be directly extrapolated to compound 3g .

Structure-Activity Relationships for Antineoplastic Potential

The existing body of research on (E)-N'-(4-nitrobenzylidene)-1-(2-phenylethyl)piperidine-3-carbohydrazide (3g) does not include evaluations of its antineoplastic potential. Therefore, a specific structure-activity relationship (SAR) analysis for its anticancer effects cannot be provided at this time. Studies on other series of carbohydrazide derivatives have demonstrated that substitutions on the aromatic rings can significantly influence their cytotoxic activities against various cancer cell lines, but this is not specific to compound 3g . nih.govnih.gov

Anti-inflammatory and Analgesic Properties (Mechanistic Aspects)

There are currently no specific mechanistic studies in the reviewed literature that investigate the anti-inflammatory or analgesic properties of carbohydrazide derivative 3g . While the broader class of hydrazone derivatives has been explored for anti-inflammatory and analgesic effects, often linked to the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory mediators, specific data for compound 3g is not available. nih.govnih.govmdpi.com

Antinociceptive Activity Studies (Mechanistic Aspects)

Mechanistic studies focusing on the antinociceptive activity of carbohydrazide derivative 3g have not been reported in the scientific literature. Research on other, structurally different, hydrazone derivatives has suggested that their antinociceptive effects can be mediated through interactions with the opioid system or by mitigating inflammatory pain pathways. nih.govmdpi.com However, these mechanisms have not been investigated for this specific compound.

Neuroprotective Potential and Associated Mechanisms

The neuroprotective potential of compound 3g has been investigated in the context of Alzheimer's disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons and the aggregation of amyloid-beta (Aβ) peptides. The mechanisms associated with its neuroprotective effects are linked to its ability to inhibit key enzymes involved in the disease's pathology and to counteract oxidative stress.

Research has shown that compound 3g , along with other similar piperidine-3-carbohydrazide-hydrazones, exhibits potential as a multifunctional agent against Alzheimer's disease. nih.gov Among a series of synthesized compounds, those with a nitro group, such as 3g , demonstrated superior inhibition of Aβ₄₂ self-aggregation. nih.gov Furthermore, compound 3g was identified as having a notable capacity to scavenge reactive oxygen species (ROS), which contributes to neuronal damage in neurodegenerative diseases. nih.gov Its activity against cholinesterase enzymes (discussed in the next section) is also a primary mechanism for its neuroprotective potential, aiming to restore acetylcholine (B1216132) levels in the brain.

Enzyme Inhibition Studies (e.g., Monoamine Oxidases, Glucuronidase, Histone Deacetylases)

The primary research available for carbohydrazide derivative 3g focuses on its activity as an enzyme inhibitor, specifically targeting cholinesterases, which are critical in the progression of Alzheimer's disease.

Inhibitory Mechanisms and Binding Interactions

Compound 3g has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing Alzheimer's disease.

In vitro assays demonstrated that compound 3g is a potent inhibitor of AChE, showing significantly higher activity compared to its effect on BuChE. nih.gov Kinetic analysis revealed that 3g acts as a mixed-type inhibitor of AChE. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process through multiple interaction modes.

Molecular modeling studies have provided insights into the binding interactions between compound 3g and the active site of AChE. These computational analyses suggest that the molecule orients itself within the enzyme's active gorge, forming interactions with key amino acid residues. The specific orientation and binding energies contribute to its potent inhibitory effect. nih.gov

The inhibitory activities against cholinesterases are summarized in the table below.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 3g | Acetylcholinesterase (AChE) | 4.32 |

| 3g | Butyrylcholinesterase (BuChE) | > 50 |

| Data sourced from Çevik et al. (2022) nih.gov |

No studies were found regarding the inhibition of monoamine oxidases, glucuronidase, or histone deacetylases by this specific compound.

Kinetic Characterization of Enzyme Inhibition

The study of enzyme kinetics provides crucial insights into the mechanism by which a compound inhibits its target. For carbohydrazide derivatives, particularly carbohydrazones, significant research has focused on their interaction with carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govresearchgate.net

Kinetic studies have been instrumental in characterizing the inhibitory potential of these derivatives. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce an enzyme's activity by half, is a common metric. For instance, a series of carbohydrazones (bis-Schiff bases) were synthesized and evaluated for their in vitro inhibitory activity against carbonic anhydrase II (CA-II). nih.gov Several of these compounds demonstrated potent inhibition, with IC₅₀ values lower than that of the standard drug zonisamide (B549257) (IC₅₀ = 1.86 ± 0.03 µM). nih.gov Kinetic and molecular docking studies were performed to further investigate the binding interactions between these carbohydrazones and the carbonic anhydrase enzyme. nih.govresearchgate.net

In one study, compounds 1 (IC₅₀=1.33±0.01µM), 3 (IC₅₀=1.37±0.06µM), and 9 (IC₅₀=1.46±0.12µM) were identified as particularly potent inhibitors of CA-II. nih.gov Another investigation into hydroxy-based inhibitors of human carbonic anhydrase I and II (hCA I and hCA II) determined inhibition constants (Kᵢ), providing a more precise measure of inhibitor potency. The Kᵢ values for these compounds ranged from 1.07 to 4003 µM against hCA I and 0.09 to 31.5 µM against the more susceptible hCA II isoform. nih.gov